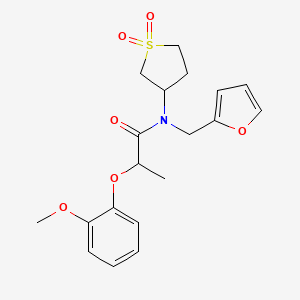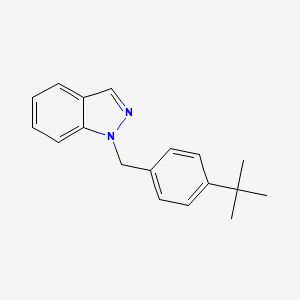![molecular formula C15H18ClN3O2 B11399994 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide](/img/structure/B11399994.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide is a synthetic organic compound characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a diethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile oxide. For example, 4-chlorobenzohydrazide can be reacted with ethyl chloroformate to form the corresponding nitrile oxide, which then cyclizes to form the 1,2,4-oxadiazole ring.
Substitution with the diethylpropanamide group: The oxadiazole intermediate is then reacted with diethylamine and a suitable acylating agent, such as propanoyl chloride, to introduce the diethylpropanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the oxadiazole ring to other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms of the oxadiazole ring, potentially leading to amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the oxadiazole ring is known to impart various biological activities to compounds.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1,2,4-oxadiazole: Lacks the diethylpropanamide group, making it less versatile in terms of chemical reactivity.
N,N-diethyl-3-(4-chlorophenyl)propanamide: Lacks the oxadiazole ring, which may reduce its biological activity.
4-chlorophenyl-1,2,4-oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring, each with unique properties.
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide is unique due to the combination of the oxadiazole ring and the diethylpropanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H18ClN3O2 |
|---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-19(4-2)14(20)10-9-13-17-15(18-21-13)11-5-7-12(16)8-6-11/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
FZYVABVQZIWEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4,5-dimethyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11399916.png)
![6-ethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11399918.png)
![7-fluoro-2-(3-methoxypropyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11399930.png)

![N-[2-[5-(butanoylamino)-1-methylbenzimidazol-2-yl]ethyl]benzamide](/img/structure/B11399944.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11399952.png)
![5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11399960.png)
![1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}butan-1-one](/img/structure/B11399970.png)

![Diethyl 8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11399981.png)
![Dimethyl [5-(benzylamino)-2-(4-bromophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11399988.png)
![Ethyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11400001.png)
![N-[4-(1,2-benzoxazol-3-ylsulfamoyl)phenyl]acetamide](/img/structure/B11400008.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethanone](/img/structure/B11400020.png)
